molecular formula C9H13NO B13154201 1-(3-Aminocyclohexyl)prop-2-yn-1-one

1-(3-Aminocyclohexyl)prop-2-yn-1-one

Cat. No.: B13154201
M. Wt: 151.21 g/mol
InChI Key: MTXZLIGDJZJVJK-UHFFFAOYSA-N
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Description

1-(3-Aminocyclohexyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an aminocyclohexyl group attached to a propynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Aminocyclohexyl)prop-2-yn-1-one can be synthesized through several synthetic routes. One common method involves the acylation of terminal alkynes with N-acylbenzotriazole in the presence of a catalytic amount of zinc chloride . This reaction typically proceeds under mild conditions and yields the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminocyclohexyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminocyclohexyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted aminocyclohexyl compounds.

Scientific Research Applications

1-(3-Aminocyclohexyl)prop-2-yn-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, and its aminocyclohexyl group can participate in hydrogen bonding and other interactions. These properties contribute to its reactivity and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Aminocyclohexyl)prop-2-yn-1-one
  • 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
  • 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one

Uniqueness

1-(3-Aminocyclohexyl)prop-2-yn-1-one is unique due to its specific structural features, which include the aminocyclohexyl group and the propynone moiety.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(3-aminocyclohexyl)prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,7-8H,3-6,10H2

InChI Key

MTXZLIGDJZJVJK-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCCC(C1)N

Origin of Product

United States

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